molecular formula C18H19NO3 B267149 N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide

N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide

Cat. No. B267149
M. Wt: 297.3 g/mol
InChI Key: FSEJJVCETYZEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological applications. This compound belongs to the class of selective estrogen receptor modulators (SERMs), which are compounds that bind to estrogen receptors and modulate their activity.

Mechanism of Action

N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide A acts as a selective estrogen receptor modulator (SERM) by binding to estrogen receptors and modulating their activity. It has been shown to have both estrogenic and anti-estrogenic effects depending on the tissue and cell type. In breast cancer cells, it acts as an anti-estrogen by inhibiting the growth of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects:
N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide A has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and angiogenesis. Moreover, it has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide A has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. Moreover, it has been shown to have potent anti-tumor effects in vitro and in vivo. However, there are also some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide A. One potential direction is to investigate its potential therapeutic applications in other types of cancer, such as prostate and ovarian cancer. Moreover, further studies are needed to elucidate its mechanism of action and to identify potential biomarkers that can be used to predict its efficacy in different types of cancer. Finally, there is a need for more studies to investigate the safety and toxicity of N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide A in vivo.

Synthesis Methods

N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide A can be synthesized using a multi-step process that involves the reaction of 4-[(2-methylprop-2-en-1-yl)oxy]phenyl magnesium bromide with 2-phenoxyacetyl chloride. The resulting product is then purified using column chromatography to obtain pure N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide A.

Scientific Research Applications

N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide A has been extensively studied for its potential applications in the field of cancer research. It has been shown to have anti-tumor effects in breast cancer cells by inhibiting the growth of cancer cells and inducing apoptosis. Moreover, it has been shown to have potential therapeutic effects in other types of cancer, such as prostate and ovarian cancer.

properties

Product Name

N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

N-[4-(2-methylprop-2-enoxy)phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C18H19NO3/c1-14(2)12-21-17-10-8-15(9-11-17)19-18(20)13-22-16-6-4-3-5-7-16/h3-11H,1,12-13H2,2H3,(H,19,20)

InChI Key

FSEJJVCETYZEBA-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.